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molecular formula C11H12 B1581999 4,7-Dimethyl-1H-indene CAS No. 6974-97-6

4,7-Dimethyl-1H-indene

Cat. No. B1581999
M. Wt: 144.21 g/mol
InChI Key: DKLQZDIAQKGVTA-UHFFFAOYSA-N
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Patent
US05304614

Procedure details

23 g (1.0 mol) of sodium were dissolved in portions in 250 ml of absolute methanol. A mixture of 45.6 g (0.40 mol) of 2,5-hexanedione and 39.7 g (0.60 mol) of cyclopentadiene was then added dropwise at 0° C. in the course of 1 hour. After the mixture had been stirred at room temperature for 1 hours, 50 ml of water were added and the mixture was extracted with about 2 1 of diethylether. The residue which remained after the solvent had been stripped off was chromatographed on 1.4 kg of silica gel 60. 38 g (65%) of 4,6-dimethylindene (yellowish oil) were eluted with hexane/methylene chloride (10:1).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
39.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3](=O)[CH2:4][CH2:5][C:6](=O)[CH3:7].[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.O>CO>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:2])=[C:10]2[C:11]=1[CH:12]=[CH:13][CH2:14]2 |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45.6 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
39.7 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise at 0° C. in the course of 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with about 2 1 of diethylether
CUSTOM
Type
CUSTOM
Details
was chromatographed on 1.4 kg of silica gel 60
WASH
Type
WASH
Details
38 g (65%) of 4,6-dimethylindene (yellowish oil) were eluted with hexane/methylene chloride (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C2C=CCC2=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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